molecular formula C9H17N5O B2643885 6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine CAS No. 30360-59-9

6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2643885
CAS No.: 30360-59-9
M. Wt: 211.269
InChI Key: NXUZDQKHGHVXKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with ethyl orthoformate and diethylamine under controlled conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Mechanism of Action

Properties

IUPAC Name

6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-4-10-7-12-8(11-5-2)14-9(13-7)15-6-3/h4-6H2,1-3H3,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUZDQKHGHVXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OCC)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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